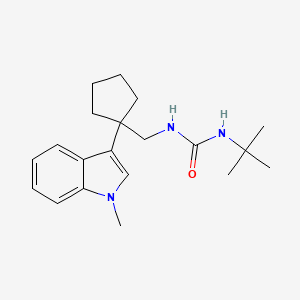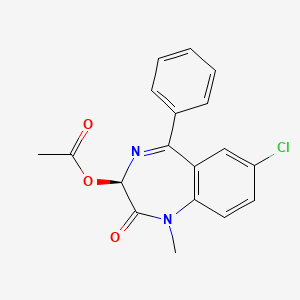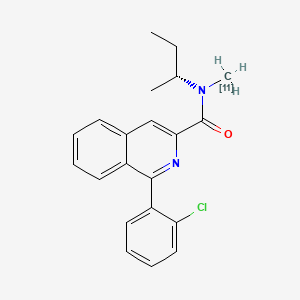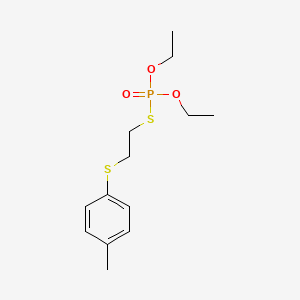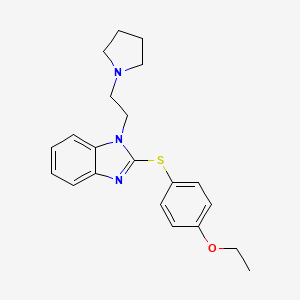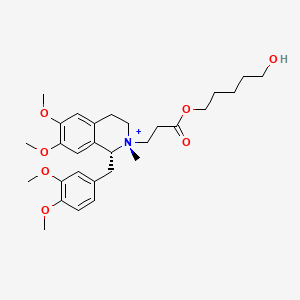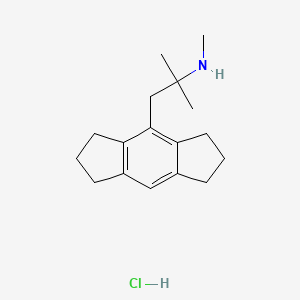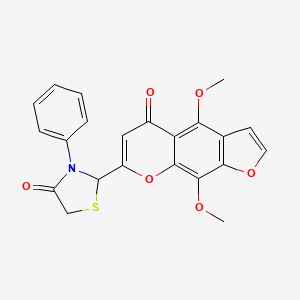
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furobenzopyran core with methoxy and oxo substituents, along with a thiazolidinone ring and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,9-Dimethoxy-5-oxo-5H-furo(3,2-g)(1)benzopyran-7-yl)-3-phenyl-4-thiazolidinone can be compared with other furobenzopyran and thiazolidinone derivatives.
- Similar compounds include those with different substituents on the furobenzopyran core or variations in the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
| 201747-37-7 | |
Molekularformel |
C22H17NO6S |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
2-(4,9-dimethoxy-5-oxofuro[3,2-g]chromen-7-yl)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17NO6S/c1-26-18-13-8-9-28-19(13)21(27-2)20-17(18)14(24)10-15(29-20)22-23(16(25)11-30-22)12-6-4-3-5-7-12/h3-10,22H,11H2,1-2H3 |
InChI-Schlüssel |
NGOYBOCVOWFEPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C4N(C(=O)CS4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


